molecular formula C9H9IN2O3 B1402954 3-Iodo-2,5,6-trimethoxyisonicotinonitrile CAS No. 1414864-11-1

3-Iodo-2,5,6-trimethoxyisonicotinonitrile

Cat. No. B1402954
M. Wt: 320.08 g/mol
InChI Key: ZIMDGTVLUGSWRJ-UHFFFAOYSA-N
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Description

3-Iodo-2,5,6-trimethoxyisonicotinonitrile (ITMN) is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ITMN is a derivative of isonicotinonitrile, which is a versatile compound used in the synthesis of many organic molecules.

Scientific Research Applications

Matrix Isolation and Spectroscopic Characterization

One application of related compounds involves the matrix isolation and spectroscopic characterization of trifluoropyridyl azides, which upon irradiation form various photoproducts, including nitrene radicals and ketenimines. This research provides insights into the photochemistry of azides and the potential for generating reactive intermediates for synthetic applications (Grote, Finke, Neuhaus, & Sander, 2012).

Continuous Flow Iodination

Another study focuses on the selective iodination of benzonitriles under continuous flow conditions, highlighting the efficiency of using different bases to achieve regioselective iodination. This method offers a scalable and reliable approach to synthesizing iodinated organic compounds, which are valuable intermediates in organic synthesis (Dunn et al., 2018).

Pyridines Substituted with Five Different Elements

Research on pyridines substituted with various elements, including iodine, demonstrates the versatility of these compounds in organic synthesis. Through regioselective functionalization, researchers can introduce diverse functional groups, enabling the synthesis of complex molecules with potential applications in medicinal chemistry and materials science (Kieseritzky & Lindström, 2010).

Photocatalytic Properties of Iodoargentates

A study on the synthesis and characterization of layered iodoargentates reveals their efficient photocatalytic properties under visible light. These materials, with their tunable band gaps, show promise for applications in environmental remediation and the development of sustainable photocatalytic processes (Lei et al., 2015).

properties

IUPAC Name

3-iodo-2,5,6-trimethoxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2O3/c1-13-7-5(4-11)6(10)8(14-2)12-9(7)15-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMDGTVLUGSWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(N=C1OC)OC)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701239649
Record name 4-Pyridinecarbonitrile, 3-iodo-2,5,6-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-2,5,6-trimethoxyisonicotinonitrile

CAS RN

1414864-11-1
Record name 4-Pyridinecarbonitrile, 3-iodo-2,5,6-trimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414864-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarbonitrile, 3-iodo-2,5,6-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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